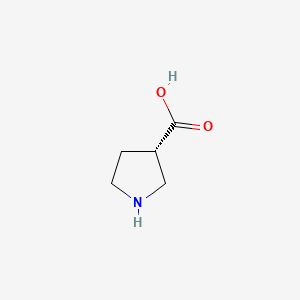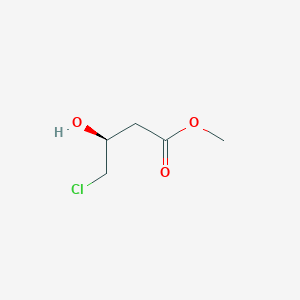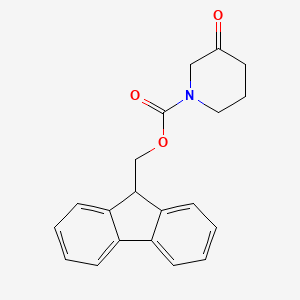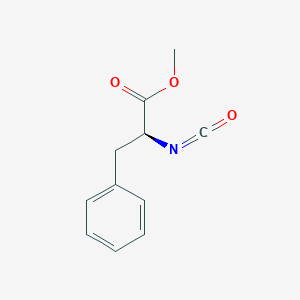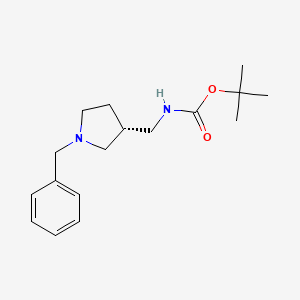
2-Chloro-4-sulfamoylaniline
描述
2-Chloro-4-sulfamoylaniline is an organic compound with the chemical formula C6H7ClN2O2S. It appears as a solid, white to light yellow crystalline substance. This compound is known for its solubility in water, alcohol, and ketone solvents, and it is weakly alkaline, making it soluble in acidic solutions . It is often used as an intermediate in the production of dyes, fluorescent whitening agents, and photosensitizers .
准备方法
The synthesis of 2-Chloro-4-sulfamoylaniline typically involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride or 4-amino-3-chlorobenzenesulfonic acid under appropriate conditions . The industrial production methods may vary, but they generally involve similar reaction pathways and treatment processes to ensure the purity and yield of the final product .
化学反应分析
2-Chloro-4-sulfamoylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different sulfonamide derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-Chloro-4-sulfamoylaniline has a wide range of applications in scientific research:
作用机制
As a sulfonamide, 2-Chloro-4-sulfamoylaniline functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, which is essential for bacterial replication . By blocking this pathway, the compound effectively inhibits bacterial growth and proliferation.
相似化合物的比较
2-Chloro-4-sulfamoylaniline can be compared with other sulfonamide compounds such as:
3-Amino-4-chlorobenzenesulfonamide: Similar in structure but with different positioning of the amino and chloro groups.
4-Amino-6-chloro-5-methyl-1,3-benzenedisulfonamide: Contains additional methyl and sulfonamide groups, leading to different chemical properties and applications.
4-Amino-N-phenylbenzenesulfonamide:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
属性
IUPAC Name |
4-amino-3-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOFZKZCDMGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201417 | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53297-68-0 | |
| Record name | 4-Amino-3-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-chlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-CHLOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA6DTJ2BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-4-sulfamoylaniline facilitate the purification of lactoperoxidase?
A1: this compound acts as a competitive inhibitor of LPO []. This means it binds to the active site of the enzyme, competing with its natural substrate. By attaching this compound to a Sepharose 4B matrix, researchers created an affinity chromatography column. When a milk sample is passed through this column, LPO binds to the immobilized this compound, while other milk components pass through. Subsequently, LPO can be eluted from the column with high purity. This method resulted in a purification factor of 869.00-fold for LPO from cow milk, demonstrating its efficacy in LPO purification [].
Q2: What are the advantages of using this compound compared to other potential ligands for LPO purification?
A2: The study tested various sulfanilamide derivatives for their inhibitory effect on LPO. This compound, along with 5-amino-2-methylbenzenesulfonamide, exhibited strong inhibition, making them ideal candidates for affinity ligand development. The high purification factors achieved with this compound, especially for cow milk LPO, suggest its strong binding affinity for the enzyme, potentially exceeding that of other ligands [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


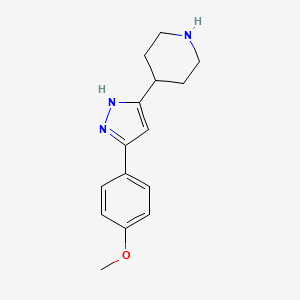

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)



